2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine
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Overview
Description
2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Researchers have developed new heterocyclic compounds containing a sulfonamido moiety with potential applications as antibacterial agents. These compounds were synthesized by reacting a precursor with various active methylene compounds and hydrazine derivatives, resulting in pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Eight of these compounds exhibited significant antibacterial activities, highlighting their potential in medical and scientific research applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Pyrazolopyrimidines
A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moieties were synthesized and evaluated for their antimicrobial properties. Some derivatives demonstrated activity surpassing that of reference drugs, indicating their potential as antimicrobial agents. Notably, compounds with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Application in Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties. Although none showed significant antisecretory activity, several demonstrated good cytoprotective effects in models of ethanol- and HCl-induced ulcers in rats, suggesting their utility in antiulcer therapies (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Serotonin 5-HT6 Receptor Antagonists
Research on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines revealed their activity as serotonin 5-HT6 receptor antagonists. The study found that derivatives with amino substituents in the 7 position showed varying degrees of activity, with certain compounds exhibiting picomolar level activity. This research contributes to the understanding of the structure-activity relationship in the development of new 5-HT6 antagonists (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).
Future Directions
Mechanism of Action
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Target of Action
The primary targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antimicrobial potential .
Mode of Action
The mode of action of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
The biochemical pathways affected by imidazole-containing compounds can be diverse, depending on the specific compound and its targets. Some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can also vary widely. For example, some imidazole derivatives have been found to have anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
4-methyl-11-(1-methylimidazol-4-yl)sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-10-5-13-15-6-11-7-19(4-3-12(11)20(13)17-10)23(21,22)14-8-18(2)9-16-14/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRDLNAYBMWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CN(C=N4)C)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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